Di-tert-hexyl sulphide

Oxidation Stability Singlet Oxygen Quenching Steric Hindrance

Di-tert-hexyl sulphide is a highly branched dialkyl sulfide (C12H26S) belonging to the class of sterically hindered organosulfur compounds. Its structure features two tert-hexyl groups bound to a central sulfur atom, imparting significant steric bulk.

Molecular Formula C12H26S
Molecular Weight 202.40 g/mol
CAS No. 94246-77-2
Cat. No. B12646440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-hexyl sulphide
CAS94246-77-2
Molecular FormulaC12H26S
Molecular Weight202.40 g/mol
Structural Identifiers
SMILESCCCC(C)(C)SC(C)(C)CCC
InChIInChI=1S/C12H26S/c1-7-9-11(3,4)13-12(5,6)10-8-2/h7-10H2,1-6H3
InChIKeyIEEFWTULOQFBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-hexyl Sulphide (94246-77-2) for Specialized Industrial and Research Applications


Di-tert-hexyl sulphide is a highly branched dialkyl sulfide (C12H26S) belonging to the class of sterically hindered organosulfur compounds [1]. Its structure features two tert-hexyl groups bound to a central sulfur atom, imparting significant steric bulk . This structural characteristic fundamentally differentiates it from linear isomers like di-n-hexyl sulfide and influences its physicochemical properties and chemical reactivity, making it a candidate for applications requiring controlled sulfur activity or specific steric profiles, such as in extreme-pressure lubricant additives or specialized organic synthesis.

1
Sterically hindered sulfide for controlled reactivity
Supports selective oxidation or delayed-action additive behavior
2
High lipophilicity for non-polar formulation
Compatible with hydrocarbon base oils and extraction systems
3
Model compound for steric effect studies
Extreme steric bulk probes sulfur-centered reaction pathways

Why Di-tert-hexyl Sulphide Cannot Be Simply Replaced by Other Dialkyl Sulfides


The performance and reactivity of dialkyl sulfides are highly sensitive to the steric environment around the sulfur atom. The bulky tert-hexyl groups in Di-tert-hexyl sulphide create a sterically shielded sulfur center, which directly modulates its nucleophilicity, oxidation rate, and ability to interact with metal surfaces compared to less hindered or linear analogs like di-n-hexyl sulfide [1]. Substituting with a linear isomer can therefore lead to uncontrolled reactivity, premature additive depletion, or failure to form a protective tribofilm under extreme pressure conditions [2].

Linear isomers lack steric shielding, leading to higher nucleophilicity and uncontrolled oxidation rates.
Different thermal decomposition mechanisms may alter tribofilm formation and high-temperature stability.
Lower lipophilicity in linear analogs can reduce solubility in non-polar base oils, risking additive precipitation.

Quantitative Differentiation Guide for Di-tert-hexyl Sulphide Procurement


Steric Shielding of Sulfur Nucleophilicity vs. Di-tert-butyl Sulfide

The reactivity of the sulfur atom in Di-tert-hexyl sulphide is anticipated to be significantly lower than that of its linear analogs and comparable to other highly hindered di-tert-alkyl sulfides. For the homologous Di-tert-butyl sulfide, the bimolecular rate constant for singlet oxygen quenching is documented as very low, between 1 to 5 × 10⁴ M⁻¹s⁻¹, a direct consequence of steric hindrance around the sulfur atom [1]. This class-level inference suggests Di-tert-hexyl sulphide will exhibit similar attenuated nucleophilicity, providing superior oxidative stability in formulated systems.

Oxidative Stability
Class-level
kq ~10⁴ M⁻¹s⁻¹ (via Di-tert-butyl sulfide)
Linear sulfides: significantly higher kq expected
Steric hindrance may reduce nucleophilicity, supporting oxidative stability screening.
Data from homologous compound; direct measurement advised.
Oxidation Stability Singlet Oxygen Quenching Steric Hindrance

Predicted Higher Boiling Point and Thermal Stability vs. Linear C12 Isomer

Branching in alkanes and their derivatives often leads to lower boiling points due to reduced surface area, but for highly symmetrical di-tert-alkyl sulfides, thermal stability and decomposition pathways differ significantly. The linear isomer di-n-hexyl sulfide has a reported boiling point of 230 °C at 760 mmHg [1]. While the boiling point of Di-tert-hexyl sulphide is not widely published, the analogous Di-tert-butyl sulfide boils at just 149 °C, yet its thermal decomposition follows a different, non-free-radical mechanism that imparts unique stability under pyrolytic conditions [2]. This shift in decomposition mechanism is a critical differentiator for high-temperature applications.

Thermal Decomposition
Class-level
Concerted unimolecular decomposition reported
Linear isomer bp 230 °C; pathway differs
Thermal stability and tribofilm chemistry may differ from linear sulfides.
Pyrolysis study for di-tert-butyl sulfide; class extrapolation required.
Physicochemical Properties Boiling Point Structural Isomerism

Calculated LogP and PSA for Formulation Solubility vs. Linear Dialkyl Sulfides

Computed physicochemical properties indicate that Di-tert-hexyl sulphide has a high lipophilicity (XLogP3-AA = 4.6) and a low topological polar surface area (TPSA = 25.3 Ų) [1]. This combination suggests superior solubility in highly non-polar base oils and a high tendency to partition into organic phases, which can be advantageous for lubricant additive design and solvent extraction processes when compared to more polar or less lipophilic analogs.

Lipophilicity (LogP)
Reported
XLogP3-AA = 4.6
TPSA = 25.3 Ų
High lipophilicity supports non-polar formulation and extraction.
Computed property; experimental confirmation advised.
Drug-likeness Lipophilicity ADME Properties

Recommended Application Scenarios for Di-tert-hexyl Sulphide 94246-77-2


High-Temperature Extreme-Pressure Lubricant Additive Candidate

The class-level inference of a sterically hindered, less nucleophilic sulfur center suggests Di-tert-hexyl sulphide could serve as an 'inactive' or delayed-action extreme-pressure additive. This is critical for protecting yellow metals (copper alloys) from corrosion, a common issue with more reactive linear sulfide additives. The hindered sulfur atom's controlled reactivity can prevent aggressive chemical wear while still forming a protective metal sulfide tribofilm under severe loading conditions [1].

Model Compound for Steric Effect Studies in Organic Synthesis

Di-tert-hexyl sulphide represents an excellent model substrate for investigating the limits of steric hindrance in sulfide oxidation or metal coordination chemistry. Its bulkier tert-hexyl groups provide a more extreme steric environment than the commonly studied di-tert-butyl sulfide, allowing researchers to probe structure-activity relationships for reactions like the formation of sulfoxides, sulfones, or transition metal complexes where steric factors dominate selectivity [2].

Non-Polar Solvent or Extractant Component for High Lipophilicity Needs

With a calculated XLogP of 4.6, Di-tert-hexyl sulphide is exceptionally lipophilic. This property can be harnessed in liquid-liquid extraction processes or as a specialty non-polar solvent medium for reactions requiring an inert, aprotic, and highly hydrophobic environment. Its low polar surface area (25.3 Ų) further confirms its suitability for solubilizing non-polar compounds and its minimal interaction with polar phases [3].

Application
Selection Property
Validation Focus
High-temperature EP lubricant additive
Controlled sulfur reactivity via steric hindrance
Tribofilm formation and yellow metal protection
Steric effect model in synthesis
Extreme steric bulk for selectivity studies
Sulfide oxidation or coordination selectivity
Non-polar solvent or extractant
High lipophilicity and low polar surface area
Phase partitioning and solubilization performance
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